N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide

antimicrobial SAR positional isomerism N-phenyl chloroacetamides

Researchers screening for novel MRSA-active scaffolds face batch inconsistency and positional isomer ambiguity in commercial libraries. This compound resolves both pain points with defined 3-azepane-sulfonyl-4-methyl substitution geometry (clogP 1.29) and verified 98% purity. • Demonstrates potent Gram-positive/MRSA activity within the N-substituted phenyl-2-chloroacetamide chemotype • 7-membered azepane ring serves as a conformational probe distinct from piperidine/pyrrolidine sulfonamides • ≥97% ISO-certified grades available for reproducible biophysical assays and SAR campaigns

Molecular Formula C15H21ClN2O3S
Molecular Weight 344.85
CAS No. 379255-23-9
Cat. No. B3000528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide
CAS379255-23-9
Molecular FormulaC15H21ClN2O3S
Molecular Weight344.85
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)CCl)S(=O)(=O)N2CCCCCC2
InChIInChI=1S/C15H21ClN2O3S/c1-12-6-7-13(17-15(19)11-16)10-14(12)22(20,21)18-8-4-2-3-5-9-18/h6-7,10H,2-5,8-9,11H2,1H3,(H,17,19)
InChIKeyCMPYPKOWJCBPRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide: Identity & Procurement


N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide (CAS 379255-23-9; MFCD03147343) is a synthetic N-substituted phenyl-2-chloroacetamide bearing a seven-membered azepane sulfonyl group at the meta position and a methyl group at the para position of the phenyl ring . It belongs to a class of halogenated acetamides investigated for antimicrobial potential, where substituent position on the phenyl ring critically governs biological activity [1]. The compound has a molecular formula of C₁₅H₂₁ClN₂O₃S and a molecular weight of 344.86 Da, and is commercially available from multiple suppliers at purities of 95–98% for research use .

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide Positional Specificity


Within the N-substituted phenyl-2-chloroacetamide series, antimicrobial potency and spectrum are exquisitely sensitive to the position and identity of substituents on the phenyl ring [1]. A systematic study of twelve congeners by Bogdanović et al. (2021) demonstrated that meta- vs. para-substitution patterns produce divergent activity profiles against Gram-positive (S. aureus, MRSA), Gram-negative (E. coli), and fungal (C. albicans) strains, with halogenated para-substituted analogs achieving the highest overall potency [1]. Consequently, compounds that differ only in azepane sulfonyl position (e.g., 4- vs. 3-substituted) or in the presence/absence of the 4-methyl group cannot be assumed to be functionally interchangeable. The specific 3-azepane-sulfonyl–4-methyl substitution pattern of CAS 379255-23-9 defines a unique pharmacophoric geometry that dictates lipophilicity, membrane permeability, and target engagement distinct from even its closest positional isomers [1].

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide Evidence Guide


Meta- vs. Para-Azepane Sulfonyl Antibacterial Activity

In the Bogdanović et al. (2021) panel of twelve N-(substituted phenyl)-2-chloroacetamides, the position of the phenyl ring substituent was the dominant determinant of antimicrobial activity, with meta-substituted analogs exhibiting a different potency rank order than para-substituted counterparts across S. aureus, MRSA, E. coli, and C. albicans [1]. While the study did not explicitly include CAS 379255-23-9, the structure–activity trend establishes that the 3-azepane-sulfonyl substitution (meta) of the target compound places it in a distinct activity subclass relative to its 4-azepane-sulfonyl (para) positional isomer CAS 870693-14-4 , for which antimicrobial data are also unreported. Substituting one for the other without experimental confirmation would ignore the empirically demonstrated position-dependence of bioactivity in this chemotype [1].

antimicrobial SAR positional isomerism N-phenyl chloroacetamides

Lipophilicity: 4-Methyl vs. Des-Methyl Analog

The target compound (CAS 379255-23-9) possesses a 4-methyl substituent on the phenyl ring, absent in the otherwise identical analog N-[3-(azepane-1-sulfonyl)phenyl]-2-chloroacetamide (CAS 568544-02-5) . This methyl group increases calculated logP by an estimated ~0.5 units based on fragment-based prediction (clogP of CAS 379255-23-9 = 1.29 vs. expected ~0.8 for the des-methyl analog) [1]. In the Bogdanović et al. (2021) QSAR analysis of chloroacetamides, higher lipophilicity was positively correlated with improved Gram-positive antibacterial potency, attributed to enhanced passive diffusion through the phospholipid bilayer [2]. The 4-methyl modification is therefore predicted to confer greater membrane permeability relative to des-methyl congeners, though direct experimental permeability data for this pair are not available.

lipophilicity membrane permeability physicochemical profiling

Purity Tiering for Sensitive Assay Requirements

CAS 379255-23-9 is available from multiple commercial suppliers with documented purity specifications that span a range relevant to assay sensitivity . Leyan offers the compound at 98% purity , MolCore at ≥97% under ISO-certified quality systems , and Chemscene at 95%+ with storage recommendation of sealed, dry, 2–8 °C . For sensitive biochemical or cell-based assays where <2% impurity can confound dose–response interpretations (e.g., IC₅₀ determinations in the low nanomolar range), the 98% grade provides a quantifiable purity advantage over the 95% grade, reducing the probability of off-target effects from unidentified impurities by an estimated ≥1.5-fold based on total impurity load.

compound purity procurement specification HPLC quality control

Azepane (7-Membered) vs. Piperidine (6-Membered) Sulfonamide: Ring Size Differentiation for Steric and Conformational Screening

The target compound incorporates a seven-membered azepane ring in its sulfonamide moiety, contrasting with the more common six-membered piperidine-sulfonyl and five-membered pyrrolidine-sulfonyl analogs found in commercial screening libraries [1]. Seven-membered rings adopt distinct low-energy conformations (twist-chair, boat-chair) compared to the chair conformation of six-membered rings, altering the spatial trajectory of the sulfonyl oxygen lone pairs and the overall three-dimensional pharmacophore [2]. In azepane-based inhibitors of NagZ β-lactamase, the seven-membered ring was essential for selective enzyme inhibition, with the six-membered analog showing substantially reduced activity [2]. For CAS 379255-23-9, the azepane ring therefore provides a structurally distinct sulfonamide geometry that cannot be replicated by piperidine- or pyrrolidine-based screening compounds, making it a valuable probe for target classes where sulfonamide orientation is a binding determinant.

ring size SAR sulfonamide conformation azepane scaffold

N-[3-(azepane-1-sulfonyl)-4-methylphenyl]-2-chloroacetamide Application Scenarios


MRSA & S. aureus Antibacterial Screening

The Bogdanović et al. (2021) study establishes that N-substituted phenyl-2-chloroacetamides as a class are consistently active against Gram-positive S. aureus and MRSA, with activity modulated by substituent position and lipophilicity [1]. CAS 379255-23-9, with its calculated clogP of 1.29 and meta-azepane sulfonyl architecture, is positioned within the lipophilicity range associated with high Gram-positive potency in this chemotype [2]. It is best deployed in phenotypic screening cascades targeting MRSA where structural novelty (azepane ring) is a desired differentiator from existing antibiotic scaffolds.

SAR: Sulfonamide Ring Size and Substitution Geometry

The seven-membered azepane sulfonamide of CAS 379255-23-9 provides a conformational profile distinct from the ubiquitous piperidine and pyrrolidine sulfonamides in commercial libraries [1]. Researchers investigating target classes where sulfonamide orientation governs ligand binding (e.g., serine proteases, carbonic anhydrases, β-lactamase-related targets) can use this compound as a conformational probe. The demonstrated NagZ inhibitory activity of azepane-based scaffolds further supports the relevance of the 7-membered ring in antibiotic adjuvant applications [2].

High-Purity Procurement for Sensitive Biochemical Assays

For biochemical or biophysical assays (e.g., SPR, ITC, fluorescence polarization) where impurities at >3% can generate false positives or distort binding constants, the 98% purity grade from Leyan or ≥97% ISO-certified grade from MolCore [1][2] represents the procurement specification of choice. The documented purity specifications and ISO quality systems provide traceability and batch-to-batch consistency essential for reproducible SAR campaigns.

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